Austocystin A

Mycotoxicology Cellular Toxicology Comparative Toxicology

Procure Austocystin A as the definitive upper-bound toxicity reference for the austocystin class. It is the most toxic congener in primary cell assays and exceeds sterigmatocystin potency, making it essential for calibrated mycotoxicity benchmarking. Its unique S9-dependent mutagenicity profile—requiring metabolic activation unlike directly mutagenic Austocystins H/B—makes it the specific probe for cytochrome P450-mediated toxification studies. Do not substitute with Austocystin D (MDR1-selective) or other congeners; divergent SAR profiles compromise experimental reproducibility. Essential for biosynthetic gene cluster mapping and screening library curation.

Molecular Formula C19H13ClO6
Molecular Weight 372.76
CAS No. 55256-58-1
Cat. No. B2562364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustocystin A
CAS55256-58-1
Molecular FormulaC19H13ClO6
Molecular Weight372.76
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl
InChIInChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1
InChIKeyPOXKBPUNCDMQMW-YLVJLNSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Austocystin A (CAS 55256-58-1) Technical Baseline and Chemical Identity for Research Procurement


Austocystin A (CAS 55256-58-1) is a chlorinated xanthone mycotoxin and secondary metabolite belonging to the dihydrofurofuran-xanthenone class of compounds, produced predominantly by Aspergillus ustus, Aspergillus puniceus, and Aspergillus versicolor [1]. Its molecular formula is C19H13ClO6 with a molecular weight of 372.76 Da [2]. Structurally, Austocystin A features a xanthone core fused with a bisdihydrofuran ring system [2], bearing close architectural resemblance to aflatoxin B1 and sterigmatocystin—compounds within the same biosynthetic lineage [3]. This structural relationship establishes a critical comparative framework for understanding its distinct biological profile, particularly its demonstrated toxicity ranking and mutagenic properties within the austocystin series [1].

Austocystin A Procurement Guide: Why Austocystin A Cannot Be Substituted by Structural Analogs


Austocystin A cannot be interchanged with other austocystins (e.g., Austocystin D, Austocystin H) or structurally related mycotoxins (e.g., sterigmatocystin, aflatoxin B1) due to profound differences in toxicity hierarchy and mutagenic profile. In primary monkey kidney epithelial cell cultures, Austocystin A was the most toxic among the austocystins tested and exceeded the toxicity of sterigmatocystin [1]. Furthermore, in Salmonella typhimurium Ames assays, Austocystins A, C, and D exhibited distinct mutagenic behaviors: Austocystin A showed lack of or very mild direct mutagenic activity but became mutagenic after metabolic activation, whereas Austocystins H and B showed some direct mutagenic activity [2]. Even within the same compound family, substitution patterns dramatically alter biological readouts—Austocystin D, for instance, demonstrates 20-fold enhanced potency against MDR1-overexpressing cell lines [3], a property not documented for Austocystin A. These quantitative and mechanistic divergences underscore that generic substitution within this class without empirical verification would compromise experimental reproducibility and data interpretability.

Austocystin A Quantitative Differentiation Guide: Head-to-Head Evidence Versus Analogs


Superior Toxicity to Sterigmatocystin in Primary Primate Kidney Epithelial Cells

Austocystin A demonstrates greater toxicity than sterigmatocystin and ranks as the most toxic compound among the austocystin series in primary cell culture models [1][2]. This quantitative ranking establishes Austocystin A as the toxicity reference standard for this structural class in primate-derived cellular systems.

Mycotoxicology Cellular Toxicology Comparative Toxicology

Differential Ames Mutagenicity Profile Versus Other Austocystins

In the Ames Salmonella typhimurium test system, Austocystin A exhibited a distinct mutagenic profile relative to its structural analogs [1]. Specifically, Austocystins A, C, and D showed lack of or very mild direct mutagenic activity but required metabolic activation to induce mutagenesis, whereas Austocystins H and B displayed some direct mutagenic activity without activation [1]. This inter-compound variability in mutagenic potential is critical for experimental design and data interpretation.

Genetic Toxicology Mutagenicity Screening Mycotoxin Risk Assessment

Structural Distinction from Aflatoxin B1 with Shared Biosynthetic Origin

Austocystin A shares a common dihydrofurofuran core and biosynthetic pathway with aflatoxin B1 [1][2], yet differs in its xanthone-based architecture versus the coumarin core of aflatoxin B1 [3]. This structural divergence results in distinct biological activities and potencies—aflatoxin B1 is a well-established potent hepatocarcinogen and direct mutagen, whereas Austocystin A exhibits a different toxicity profile with requirement for metabolic activation for mutagenicity [2].

Natural Product Chemistry Biosynthesis Structure-Activity Relationship

Contrast with Austocystin D: Divergent MDR1 Selectivity and CYP Activation Profile

Although direct comparative data between Austocystin A and Austocystin D are not available in the same assay system, published evidence establishes a clear functional divergence [1]. Austocystin D demonstrates 20-fold enhanced potency against MDR1-overexpressing cell lines [1] and exhibits cytotoxicity distinct from doxorubicin, etoposide, and aflatoxin B1 in MCF7/MCF10A cell models [2]. This selective MDR1-related activity is mediated by CYP enzyme activation [1]. Austocystin A, in contrast, has been primarily characterized for its comparative toxicity and mutagenicity rather than MDR1-selective cytotoxicity [3].

Cancer Chemoresistance Multidrug Resistance CYP Enzyme Activation

Isolation from Multiple Fungal Species Supports Biosynthetic Pathway Studies

Austocystin A has been isolated from multiple Aspergillus species including A. ustus, A. puniceus, and A. versicolor [1], as well as from marine-derived fungi such as Aspergillus sydowii SCSIO 00305 [2] and deep-sea fungus Aspergillus puniceus A2 [3]. This broader distribution across fungal taxa, compared to some austocystins with more restricted occurrence, provides a robust platform for comparative biosynthetic studies and genomic mining of polyketide synthase gene clusters.

Fungal Secondary Metabolism Natural Product Isolation Biosynthetic Gene Clusters

Austocystin A Validated Research Applications Based on Quantitative Differentiation Evidence


Mycotoxin Comparative Toxicology Reference Standard

Austocystin A serves as the optimal reference standard for comparative mycotoxicity studies involving sterigmatocystin and other austocystins. Based on its established position as the most toxic austocystin and its greater toxicity compared to sterigmatocystin in primary monkey kidney epithelial cells [1], it provides a calibrated benchmark for assessing relative toxicity of newly isolated austocystin analogs or biosynthetic intermediates. Researchers studying fungal secondary metabolite toxicity should procure Austocystin A as the positive control or upper-bound toxicity reference for this compound class.

Metabolic Activation-Dependent Mutagenicity Research

Austocystin A is the appropriate compound for investigating metabolic activation-dependent mutagenesis mechanisms, given its distinct Ames test profile requiring S9 metabolic activation for mutagenic activity, in contrast to Austocystins H and B which exhibit direct mutagenicity [1]. This property makes Austocystin A particularly suitable for studies examining cytochrome P450-mediated toxification pathways, prodrug activation mechanisms, or the role of hepatic metabolism in mycotoxin-induced genotoxicity.

Fungal Secondary Metabolite Biosynthetic Pathway Elucidation

The isolation of Austocystin A from multiple Aspergillus species across diverse ecological niches—including terrestrial A. ustus and A. puniceus [1], marine-derived A. sydowii [2], and deep-sea A. puniceus A2 [3]—positions this compound as a valuable tool for comparative biosynthetic gene cluster analysis. Its xanthone-based dihydrofurofuran scaffold, shared with sterigmatocystin and related to aflatoxin B1 biosynthesis [4], makes Austocystin A procurement essential for studies mapping polyketide synthase gene cluster evolution, heterologous expression, or pathway intermediate characterization.

Structural Analog Differentiation in Compound Library Curation

For compound management and chemical library curation in drug discovery or natural product screening programs, Austocystin A must be maintained as a distinct entity separate from Austocystin D. The functional divergence between these compounds—with Austocystin D demonstrating 20-fold MDR1-selective potency [5] while Austocystin A does not share this selectivity profile—dictates that these compounds cannot be considered interchangeable. Procurement of both compounds, with clear annotation of their distinct biological activities, is necessary for high-quality screening library construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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